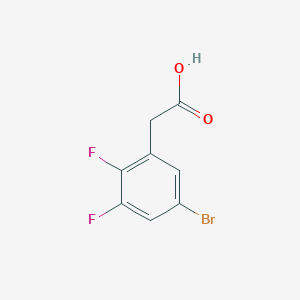

5-Bromo-2,3-difluorophenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2,3-difluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-5-1-4(2-7(12)13)8(11)6(10)3-5/h1,3H,2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSKLYBTQIMWPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Aromatic Carboxylic Acid Chemistry

Halogenated aromatic carboxylic acids represent a cornerstone class of compounds in organic chemistry, characterized by the presence of one or more halogen atoms and a carboxylic acid functional group attached to an aromatic ring. The nature and position of the halogen substituents profoundly influence the electronic properties, acidity, and reactivity of the molecule.

The synthesis of substituted phenylacetic acids can be achieved through various methods, including palladium-catalyzed Suzuki coupling reactions and the carbonylation of benzyl (B1604629) halides. For instance, the synthesis of ortho-substituted phenylacetic acid derivatives has been explored using Suzuki coupling, although challenges can arise with substrates containing electron-withdrawing groups inventivapharma.com. Another common approach involves the carbonylation of corresponding benzyl chlorides, which can provide high yields of the desired phenylacetic acid derivative under optimized conditions researchgate.net. The preparation of halogenated benzoic acids, a related class of compounds, often involves direct bromination of a difluorobenzoic acid precursor google.com.

The reactivity of halogenated aromatic acids is dictated by the interplay of the electron-withdrawing nature of the carboxylic acid group and the inductive and resonance effects of the halogen atoms. Halogenation reactions, such as the Hell-Volhard-Zelinsky (HVZ) reaction, are standard methods for the α-halogenation of carboxylic acids unimi.it. However, in the case of phenylacetic acids, the aromatic ring can compete for electrophilic halogenation, a factor that must be carefully managed during synthesis unimi.it.

5-Bromo-2,3-difluorophenylacetic acid is structurally defined by a phenylacetic acid core bearing a bromine atom at the 5-position and two fluorine atoms at the 2- and 3-positions of the aromatic ring. This specific substitution pattern is expected to impart a unique combination of steric and electronic features to the molecule. The presence of fluorine atoms, in particular, is known to influence properties such as lipophilicity and metabolic stability, which are critical in medicinal chemistry applications nih.govresearchgate.netsemanticscholar.org.

Below is a data table comparing the physicochemical properties of compounds structurally related to this compound, illustrating the impact of different halogen substitution patterns.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 2-(3-Bromo-5-fluorophenyl)acetic acid | C8H6BrFO2 | 233.03 | nih.gov |

| 5-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | 219.01 | sigmaaldrich.com |

Note: Data for this compound is not publicly available; the table presents data for structurally similar compounds to provide context.

Significance As a Synthetic Building Block in Advanced Organic Transformations

Established Synthetic Routes and Reaction Conditions

Traditional synthetic approaches to this compound rely on multi-step sequences that construct the molecule by either forming the acetic acid side chain on a pre-functionalized aromatic ring or by halogenating a phenylacetic acid precursor.

Strategic Disconnections and Precursor Analysis

Two primary retrosynthetic disconnections guide the synthesis of this compound.

Route A: Side-Chain Formation: This strategy involves disconnecting the C-C bond between the aromatic ring and the acetic acid side chain. The key precursor is 1-bromo-2,3-difluorobenzene (B1273032) . This commercially available starting material can be functionalized at the 5-position to introduce the two-carbon acid side chain. This approach benefits from the defined halogenation pattern of the starting material, avoiding issues with regioselectivity in a late-stage bromination step.

Route B: Late-Stage Bromination: This approach disconnects the C-Br bond, identifying 2,3-difluorophenylacetic acid as the key intermediate. This route leverages the synthesis of the non-brominated analogue, followed by an electrophilic aromatic substitution (SEAr) to install the bromine atom. The success of this strategy hinges on controlling the regioselectivity of the bromination reaction, directed by the existing fluoro- and alkyl acid substituents.

A well-documented route for the synthesis of the key intermediate, 2,3-difluorophenylacetic acid, starts from 2,3-difluorotoluene (B1304731). google.com This process involves two main steps:

Photohalogenation: 2,3-difluorotoluene undergoes radical bromination or chlorination on the benzylic methyl group to form 2,3-difluorobenzyl halide. google.com

Carbonylation: The resulting benzyl (B1604629) halide is then subjected to carbonylation, often using carbon monoxide in the presence of a catalyst, to yield 2,3-difluorophenylacetic acid. google.com

Once 2,3-difluorophenylacetic acid is obtained, the final step is electrophilic bromination to introduce the bromine atom at the C5 position.

Optimization of Reaction Parameters: Yield, Selectivity, and Efficiency

The efficiency of these established routes is highly dependent on the optimization of reaction conditions.

Using bromine as the halogenating agent in carbon tetrachloride, a yield of 76.8% for 2,3-difluorobenzyl bromide can be achieved. google.com The reaction temperature is preferably maintained between 30-40°C to minimize the formation of by-products and reduce reaction time. google.com

| Parameter | Condition | Observation/Outcome |

|---|---|---|

| Halogenating Agent | Bromine (Br₂) | Yield of 76.8% achieved for the benzyl bromide product. |

| Solvent | Carbon Tetrachloride (CCl₄) | Higher yields observed compared to solvent-free conditions. |

| Temperature | 30-40°C | Optimal range to balance reaction rate and minimize side reactions. |

| Reactant Ratio | 1:1 (Toluene:Bromine) | Provides efficient conversion without excess hazardous reagents. |

The subsequent carbonylation of 2,3-difluorobenzyl chloride has been optimized to achieve yields as high as 89.6%. google.com This step typically uses a cobalt-based catalyst like cobalt tetracarbonyl sodium in a solvent such as methanol, with the temperature also controlled in the 30-40°C range. google.com

For the final bromination step, selectivity is paramount. The directing effects of the substituents on the 2,3-difluorophenylacetic acid ring guide the incoming electrophile. The ortho, para-directing, and activating character of the alkyl group, combined with the meta-directing and deactivating nature of the fluorine atoms and the carboxylic acid group, favors substitution at the C5 position, which is para to the acetic acid group and meta to the fluorine atoms. Common brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid are employed to achieve this transformation. commonorganicchemistry.com

Development of Novel and Green Synthetic Pathways

Recent advancements in synthetic chemistry aim to overcome the limitations of traditional methods, such as the use of hazardous reagents and the generation of significant waste. These novel approaches focus on catalytic methods, continuous processing, and biocatalysis to improve the sustainability and efficiency of synthesizing this compound.

Catalytic Approaches in C-Br and C-F Bond Formation/Functionalization

Modern catalytic methods offer more efficient and selective alternatives. Palladium-catalyzed reactions, in particular, have become powerful tools in organic synthesis. nih.gov

Palladium-Catalyzed Carboxylation: A promising green alternative to traditional carbonylation (which often uses toxic carbon monoxide gas) is the direct carboxylation of aryl halides using carbon dioxide (CO₂). iciq.orgscispace.com This approach could be applied to a precursor like 1,4-dibromo-2,3-difluorobenzene . A selective palladium-catalyzed reaction could incorporate CO₂ at the C1 position to form the carboxylic acid, providing a direct route to the target molecule under milder conditions. scispace.comnih.gov

C-H Activation/Bromination: Instead of classical electrophilic bromination, catalytic C-H activation offers a more atom-economical approach. Transition metal catalysts, such as those based on ruthenium or palladium, can selectively activate a specific C-H bond on the aromatic ring, allowing for direct functionalization. nih.govnih.gov Applying this to 2,3-difluorophenylacetic acid could enable direct bromination at the C5 position with high selectivity and reduced waste, avoiding the need for strong acids or stoichiometric brominating agents.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability.

A potential multi-step flow synthesis for this compound could be designed as follows:

Photobromination Module: A solution of 2,3-difluorotoluene and a brominating agent is passed through a transparent tube reactor irradiated by UV light. The controlled environment of the flow reactor allows for precise temperature control and safe handling of the radical reaction.

Carbonylation Module: The output stream containing 2,3-difluorobenzyl bromide is then mixed with a carbon monoxide source and a catalyst solution in a heated, pressurized reactor coil to form 2,3-difluorophenylacetic acid.

Electrophilic Bromination Module: Finally, the intermediate is mixed with a brominating agent in a third module to complete the synthesis. In-line purification units, such as scavenger resins or liquid-liquid extractors, can be integrated between modules to remove impurities, leading to a high-purity final product without manual workup.

This continuous process would be particularly advantageous for handling hazardous reagents like bromine and carbon monoxide and for enabling safe, automated, and scalable production.

Biocatalytic and Chemoenzymatic Synthetic Strategies

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering unparalleled selectivity and mild, environmentally friendly reaction conditions.

Enzymatic Synthesis of Phenylacetic Acids: Biocatalytic cascades have been developed for the synthesis of phenylacetic acid (PAA) and its derivatives from aromatic amino acids. nih.gov For instance, engineered E. coli can convert L-phenylalanine into PAA with over 99% conversion. nih.gov A similar strategy could potentially be developed using a fluorinated and brominated phenylalanine precursor to synthesize the target molecule.

Microbial Oxidation: Research has shown that microorganisms like Pseudomonas putida can perform oxidation on related substrates. For example, 1-bromo-2,3-difluorobenzene has been subjected to microbial oxidation, demonstrating that enzymes can recognize and transform this specific halogenation pattern. chemicalbook.com This opens the door to chemoenzymatic strategies where an enzyme could create a chiral intermediate, such as a diol, which is then chemically converted to the final phenylacetic acid product.

Kinetic Resolution: If a racemic synthesis is performed, lipases could be employed for the enzymatic kinetic resolution of a corresponding ester of this compound. Enzymes like Amano PS lipase (B570770) have shown excellent enantioselectivity in the hydrolysis of fluorinated arylcarboxylic acid esters, allowing for the separation of (S)-acid and unreacted (R)-ester with high enantiomeric purity. mdpi.com

These biocatalytic approaches represent a frontier in green chemistry, promising highly selective and sustainable routes to complex chiral molecules like this compound.

Regioselectivity and Stereochemical Considerations in Synthesis

The spatial arrangement of atoms is a critical factor in the synthesis of complex molecules like this compound. Both the placement of the bromine atom on the phenyl ring (regioselectivity) and the three-dimensional orientation of atoms in chiral derivatives (stereoselectivity) are paramount for the desired chemical properties and biological activity of the final product.

Control over Bromination and Fluorination Regiochemistry

The synthesis of this compound typically starts from a precursor such as 2,3-difluorotoluene. A plausible synthetic route involves the electrophilic bromination of 2,3-difluorotoluene to yield 6-bromo-2,3-difluorotoluene (B1590535), which is a key intermediate. This intermediate can then be converted to the final phenylacetic acid derivative. A known method for preparing the parent 2,3-difluorophenylacetic acid involves the photohalogenation of 2,3-difluorotoluene to form a benzyl halide, followed by carbonylation. google.com

The regioselectivity of the bromination step is governed by the directing effects of the substituents already present on the benzene (B151609) ring. In the case of 2,3-difluorotoluene, the two fluorine atoms and the methyl group dictate the position of the incoming electrophile (bromine). Fluorine is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. aakash.ac.inlibretexts.orgleah4sci.commasterorganicchemistry.com

The directing effects of these substituents can be rationalized by considering their electronic properties. The fluorine atoms, being highly electronegative, withdraw electron density from the ring through the inductive effect (-I), thus deactivating it towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated to the ring via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. The methyl group is an activating group due to its electron-donating inductive effect (+I) and hyperconjugation, which also directs to the ortho and para positions.

In 2,3-difluorotoluene, the positions ortho and para to the methyl group are C2, C4, and C6. The C2 position is already substituted with a fluorine atom. The directing effects of the substituents are as follows:

Methyl group (at C1): Directs to C2, C4, C6.

Fluorine (at C2): Directs to C1, C3, C5.

Fluorine (at C3): Directs to C2, C4, C6.

The position C5 is para to the fluorine at C2 and meta to the methyl group at C1 and the fluorine at C3. The position C6 is ortho to the methyl group and meta to the fluorine at C2. The position C4 is para to the methyl group and meta to the fluorine at C3. The observed formation of 6-bromo-2,3-difluorotoluene (which corresponds to bromination at the C6 position relative to the methyl group, or C5 in the final phenylacetic acid numbering) in some syntheses suggests a complex interplay of these directing effects. A patent for the preparation of 6-bromo-2,3-difluorotoluene from 2,3-difluorotoluene highlights the industrial relevance of controlling this regioselectivity. google.com The precise outcome of the bromination can be influenced by the reaction conditions, including the choice of brominating agent and catalyst. libretexts.orgmasterorganicchemistry.com For instance, the use of zeolites as catalysts can enhance para-selectivity in the bromination of some aromatic compounds. google.com

A summary of the directing effects is presented in the table below:

| Substituent | Position | Inductive Effect | Mesomeric (Resonance) Effect | Overall Directing Effect |

| -CH₃ | C1 | +I (Donating) | Hyperconjugation (Donating) | Ortho, Para-directing (Activating) |

| -F | C2 | -I (Withdrawing) | +M (Donating) | Ortho, Para-directing (Deactivating) |

| -F | C3 | -I (Withdrawing) | +M (Donating) | Ortho, Para-directing (Deactivating) |

Data compiled from established principles of electrophilic aromatic substitution. aakash.ac.inlibretexts.orgleah4sci.commasterorganicchemistry.com

Stereoselective Synthesis of Chiral Analogs

The creation of chiral analogs of this compound typically involves the introduction of a stereocenter at the alpha-carbon of the acetic acid moiety. For example, the synthesis of 2-(5-bromo-2,3-difluorophenyl)propanoic acid would result in a chiral molecule. The asymmetric synthesis of such α-arylpropanoic acids is a well-established field in organic chemistry, often employing chiral auxiliaries or catalysts.

One common strategy for the asymmetric synthesis of α-arylpropanoic acids involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Lactamides, for instance, have been successfully used as chiral auxiliaries in the synthesis of various arylpropionic acids. researchgate.net

Another powerful approach is the use of asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Recent advances in this area include organocatalysis and transition metal catalysis for the synthesis of α-stereogenic carboxylic acids. rsc.org These methods offer efficient ways to produce chiral α-substituted carboxylic acids with high enantioselectivity.

While specific literature on the stereoselective synthesis of chiral analogs of this compound is not abundant, the general principles and methodologies developed for other α-arylpropanoic acids can be applied. For instance, the asymmetric alkylation of the enolate derived from this compound using a chiral phase-transfer catalyst or a chiral proton source could potentially yield enantiomerically enriched products.

The following table summarizes some general approaches to the synthesis of chiral α-arylpropanoic acids that could be adapted for analogs of this compound:

| Method | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is reversibly attached to the substrate to control the stereochemistry of a reaction. | Stoichiometric use of the auxiliary is required. High diastereoselectivities can often be achieved. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to produce a large amount of a single enantiomer. | Highly efficient in terms of chiral economy. A wide variety of catalysts are available. |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, allowing for their separation. | Maximum theoretical yield is 50% for the unreacted enantiomer. Can be highly effective for certain substrates. |

This table is based on general methods for the asymmetric synthesis of α-arylpropanoic acids. researchgate.netrsc.org

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2,3 Difluorophenylacetic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and decarboxylation. The presence of the electron-withdrawing fluorine atoms on the aromatic ring can influence the acidity and reactivity of the carboxyl group.

The carboxylic acid functional group of 5-Bromo-2,3-difluorophenylacetic acid readily undergoes esterification and amidation, which are fundamental reactions for creating derivatives with diverse applications.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under dehydrating conditions. This reaction, known as Fischer esterification, proceeds via nucleophilic acyl substitution. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate ester formation under milder conditions.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation is often challenging to perform directly due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are commonly employed to activate the carboxylic acid. Reagents such as N,N'-diisopropylcarbodiimide (DIC) and carbonyldiimidazole (CDI) are effective for this purpose, enabling the formation of amides under relatively mild conditions. The process involves the in-situ formation of a highly reactive acyl intermediate which is then susceptible to nucleophilic attack by the amine.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Esterification | R-OH, H₂SO₄ (cat.), Heat | 5-Bromo-2,3-difluorophenylacetate ester |

| R-OH, DCC, DMAP | 5-Bromo-2,3-difluorophenylacetate ester | |

| Amidation | R-NH₂, DIC, HOBt | N-substituted-2-(5-bromo-2,3-difluorophenyl)acetamide |

| R-NH₂, CDI, THF | N-substituted-2-(5-bromo-2,3-difluorophenyl)acetamide |

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: The direct reduction of carboxylic acids to primary alcohols requires powerful reducing agents. nih.gov Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF), or borane (B79455) (BH₃) complexes such as BH₃·THF. These hydrides readily reduce the carboxyl group to the corresponding alcohol, 2-(5-bromo-2,3-difluorophenyl)ethanol. It is important to note that these strong reducing agents can sometimes affect other functional groups, although the aryl bromide is typically stable to these conditions. rsc.org More recently, catalytic methods using hydrosilanes in the presence of metal catalysts, such as those based on manganese, have been developed for the reduction of carboxylic acids under milder conditions. nih.gov

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation, as aldehydes are themselves readily reduced to alcohols. This conversion often requires a two-step process. First, the carboxylic acid is converted into a more reactive derivative, such as an acyl chloride or a Weinreb amide. These intermediates can then be reduced to the aldehyde using a less reactive hydride reagent, like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), which prevents over-reduction to the alcohol.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under specific conditions. For phenylacetic acids, this transformation is not typically spontaneous and often requires harsh conditions or conversion to a suitable derivative. One common method involves a Barton-type radical decarboxylation, where the carboxylic acid is converted to a thiohydroxamate ester, which then undergoes radical-induced cleavage.

In some synthetic routes, decarboxylation is a key step in the formation of difluorophenylacetic acid derivatives from precursors like diesters. For instance, the synthesis of related compounds has involved the reaction of a bromobenzene (B47551) derivative with a malonate diester, followed by hydrolysis and decarboxylation to yield the phenylacetic acid product. google.com

Reactivity of the Bromo-Aromatic Ring

The bromine atom attached to the difluorinated phenyl ring is a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The fluorine atoms activate the ring towards certain transformations while the bromine serves as an excellent leaving group in cross-coupling and nucleophilic substitution reactions.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the halide leaving group. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. libretexts.org Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiolates.

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The Suzuki-Miyaura reaction is widely used due to its mild reaction conditions and tolerance of a wide variety of functional groups. libretexts.org This reaction would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the phenyl ring.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.govmdpi.com This method is used to form a new carbon-carbon bond at the vinylic position, leading to substituted styrenyl-type derivatives. nih.gov The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis. wikipedia.org

Table 2: Major Cross-Coupling Reactions of the Bromo-Aromatic Ring

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl/vinyl-2,3-difluorophenylacetic acid |

| Heck | Alkene (R-CH=CH₂) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 5-Alkenyl-2,3-difluorophenylacetic acid |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 5-Alkynyl-2,3-difluorophenylacetic acid |

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. chemrxiv.orgrsc.orgwikipedia.org The reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

For this compound, the carboxylic acid group can act as a directing group. Upon treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA), the acidic proton of the carboxylic acid is first abstracted to form a lithium carboxylate. This carboxylate group can then direct the lithiation to one of the ortho positions on the aromatic ring.

In the case of this compound, there are two possible ortho positions for metalation: C4 and C6. The regioselectivity of the lithiation would be influenced by the electronic and steric effects of the bromine and fluorine substituents. Generally, lithiation occurs preferentially at the most acidic proton, which is influenced by the inductive effects of the adjacent halogen atoms. Fluorine is more electronegative than bromine and is known to be a more powerful directing group in DoM. Therefore, deprotonation is most likely to occur at the C4 position, which is ortho to the directing carboxylate group and adjacent to a fluorine atom. However, the steric hindrance from the adjacent bromine atom at C5 could potentially influence the regioselectivity.

| Position of Lithiation | Influencing Factors | Predicted Outcome |

|---|---|---|

| C4 | - Ortho to the directing carboxylate group

| Major product |

| C6 | - Ortho to the directing carboxylate group

| Minor product or not observed |

Influence of Fluorine Atoms on Aromatic Reactivity

The presence of two fluorine atoms on the phenyl ring of this compound significantly influences its reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

Fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution by reducing the electron density of the π-system. The two fluorine atoms at the C2 and C3 positions, along with the bromine atom at the C5 position, collectively make the aromatic ring of this compound significantly electron-deficient.

Conversely, the electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). By stabilizing the negatively charged Meisenheimer complex intermediate, the fluorine atoms facilitate the attack of nucleophiles on the ring.

In electrophilic aromatic substitution, the directing effects of the substituents on the ring determine the position of the incoming electrophile. The acetic acid group is an ortho, para-director, while the halogen atoms (bromine and fluorine) are also ortho, para-directors, but deactivating. The strong deactivation of the ring by the three halogen atoms would make electrophilic aromatic substitution challenging. If a reaction were to occur, the regioselectivity would be complex, governed by the interplay of the directing effects of all substituents.

For nucleophilic aromatic substitution, the position of attack is dictated by the ability of the leaving group to depart and the stability of the intermediate. The bromine atom is a better leaving group than fluorine. A nucleophile could potentially substitute the bromine atom at the C5 position. The presence of the electron-withdrawing fluorine atoms ortho and meta to the bromine would facilitate this reaction.

| Reaction Type | Ring Activity | Predicted Major Product |

|---|---|---|

| Electrophilic Aromatic Substitution | Strongly deactivated | Substitution at C6 (ortho to the acetic acid, para to Br) or C4 (ortho to the acetic acid, ortho to F) |

| Nucleophilic Aromatic Substitution | Activated | Substitution of Br at C5 |

Reaction Mechanism Elucidation

Elucidating the precise reaction mechanisms for a specific compound like this compound would require dedicated experimental studies. The following subsections describe the types of investigations that would be necessary.

Kinetic studies are crucial for understanding the rate of a reaction and the factors that influence it. For the Directed Ortho Metalation of this compound, kinetic experiments could determine the reaction order with respect to the substrate, the base, and any additives. This information would help to build a rate law for the reaction, providing insights into the composition of the rate-determining step.

Transition state analysis, often performed using computational chemistry methods such as Density Functional Theory (DFT), could provide a theoretical model of the reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This would help to identify the rate-limiting step and understand the structural and electronic features of the transition state that govern the reaction's feasibility and regioselectivity.

Isotope labeling is a powerful tool for tracing the fate of atoms during a chemical reaction and for determining reaction mechanisms. In the context of the Directed Ortho Metalation of this compound, deuterium (B1214612) labeling could be employed to probe the mechanism of deprotonation.

For instance, by synthesizing a deuterated version of the starting material with deuterium at one of the ortho positions (e.g., 4-deuterio-5-bromo-2,3-difluorophenylacetic acid), the kinetic isotope effect (KIE) could be measured. A significant primary KIE (k_H/k_D > 1) would indicate that the C-H (or C-D) bond is broken in the rate-determining step of the reaction, providing strong evidence for the proposed deprotonation mechanism. The absence of a significant KIE might suggest that a different step, such as the coordination of the base to the directing group, is rate-limiting.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution NMR Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of an organic molecule in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all atoms in the 5-Bromo-2,3-difluorophenylacetic acid structure.

The substitution pattern of the phenyl ring—containing two adjacent fluorine atoms, a bromine atom, and an acetic acid moiety—creates a unique electronic environment for each nucleus, which is reflected in their chemical shifts and coupling constants.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. The electron-withdrawing nature of the halogens and the carboxylic acid group would shift all signals downfield.

The methylene protons (-CH₂-) are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. Its chemical shift would likely be in the range of 3.7-4.0 ppm.

The aromatic protons (H-4 and H-6) would appear as complex multiplets due to coupling to each other (ortho-coupling, ³JHH) and to the fluorine atoms (³JHF and ⁴JHF). H-4 would be coupled to F-3 and H-6, while H-6 would be coupled to F-2, F-3 (a weaker ⁵JHF coupling), and H-4. This would result in two distinct signals in the aromatic region, predicted to be between 7.0 and 7.8 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

The carbonyl carbon (-COOH) would be the most downfield signal, typically appearing around 170-175 ppm.

The methylene carbon (-CH₂-) would resonate in the 35-45 ppm range.

The aromatic carbons would show complex splitting patterns due to one-bond and multi-bond couplings with fluorine (¹JCF, ²JCF, etc.). The carbons directly bonded to fluorine (C-2 and C-3) would appear as doublets with very large coupling constants (¹JCF typically > 240 Hz). The other aromatic carbons would also exhibit smaller C-F couplings.

¹⁹F NMR Spectroscopy: As a technique highly sensitive to the local electronic environment, ¹⁹F NMR is crucial for characterizing fluorinated compounds. wikipedia.org

Since the two fluorine atoms are in chemically non-equivalent positions (F-2 is ortho to the acetic acid group, F-3 is meta), they would produce two distinct signals.

These signals would likely appear as multiplets (doublet of doublets) due to coupling to each other (³JFF) and to the nearby aromatic protons (H-4 and H-6). The typical chemical shift range for fluorobenzenes is broad. wikipedia.org

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H NMR | |||

| -CH₂- | 3.7 - 4.0 | s (singlet) | - |

| H-4 | 7.2 - 7.8 | m (multiplet) | ³JHH, JHF |

| H-6 | 7.0 - 7.6 | m (multiplet) | ³JHH, JHF |

| -COOH | 10.0 - 12.0 | br s (broad singlet) | - |

| ¹³C NMR | |||

| -COOH | 170 - 175 | s | - |

| -CH₂- | 35 - 45 | t (from ¹H coupling) | ¹JCH ≈ 130 |

| C-1 | 120 - 130 | m | JCF |

| C-2 | 150 - 160 | d | ¹JCF > 240 |

| C-3 | 145 - 155 | d | ¹JCF > 240 |

| C-4 | 125 - 135 | d | JCF |

| C-5 | 115 - 125 | s | JCF |

| C-6 | 118 - 128 | d | JCF |

| ¹⁹F NMR | |||

| F-2 | -130 to -150 | m | ³JFF, JFH |

| F-3 | -140 to -160 | m | ³JFF, JFH |

Two-dimensional NMR experiments are essential to connect the signals observed in 1D spectra and build the complete molecular structure. wikipedia.orgemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com For this compound, a cross-peak would be observed between the signals of the aromatic protons H-4 and H-6, confirming their ortho relationship. No other correlations would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. wikipedia.org Key correlations would include:

The methylene proton signal (~3.8 ppm) to the methylene carbon signal (~40 ppm).

The H-4 proton signal to the C-4 carbon signal.

The H-6 proton signal to the C-6 carbon signal.

From the methylene protons (-CH₂-) to the carbonyl carbon (-COOH) and the aromatic carbons C-1, C-2, and C-6 .

From the aromatic proton H-4 to carbons C-2, C-3, C-5, and C-6 .

From the aromatic proton H-6 to carbons C-1, C-2, C-4, and C-5 . These correlations would definitively place the acetic acid group at C-1 and confirm the positions of all substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between nuclei that are close in space, regardless of whether they are bonded. A key NOESY correlation would be expected between the methylene protons (-CH₂-) and the aromatic proton at C-6, confirming the spatial proximity dictated by the molecule's conformation.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. lcms.cz This allows for the calculation of a unique elemental formula, confirming the molecular identity. For this compound (C₈H₅BrF₂O₂), the expected exact mass would be calculated, and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.

Calculated HRMS Data for C₈H₅BrF₂O₂

| Ion Formula | Isotope | Calculated Exact Mass |

|---|---|---|

| [C₈H₅⁷⁹BrF₂O₂]⁺ | ⁷⁹Br | 261.9441 |

| [C₈H₅⁸¹BrF₂O₂]⁺ | ⁸¹Br | 263.9420 |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). wikipedia.org The resulting fragments provide valuable structural information. For this compound, several key fragmentation pathways can be predicted based on the fragmentation of similar aromatic carboxylic acids. libretexts.orgchegg.com

Loss of the Carboxyl Group: A common fragmentation for phenylacetic acids is the cleavage of the bond between the methylene group and the aromatic ring, leading to the formation of a stable benzyl-type cation. The primary fragmentation would likely be the loss of the carboxyl radical (•COOH, 45 Da), leading to a fragment ion at m/z 217/219.

Decarboxylation: Another characteristic fragmentation is the loss of carbon dioxide (CO₂, 44 Da) following rearrangement, which is a common pathway for carboxylic acids.

Loss of Bromine: Cleavage of the C-Br bond could lead to the loss of a bromine radical (•Br, 79/81 Da), resulting in a fragment ion at m/z 183.

Acylium Ion Formation: Cleavage of the C-C bond between the methylene and phenyl groups would generate a prominent acylium ion corresponding to the bromodifluorobenzyl cation [C₇H₂BrF₂]⁺ at m/z 207/209. This is often the base peak in the spectra of phenylacetic acid derivatives. libretexts.org

Predicted Major Fragments in MS/MS

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 217 / 219 | [M - COOH]⁺ | •COOH |

| 207 / 209 | [M - CH₂COOH]⁺ | •CH₂COOH |

| 183 | [M - Br]⁺ | •Br |

| 128 | [C₇H₂BrF₂ - Br - HF]⁺ | Br, HF |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. nih.govkurouskilab.com

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions from the carboxylic acid group.

A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. chegg.com

The C-F stretching vibrations would produce strong, sharp bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Aromatic C=C stretching vibrations would appear as a series of absorptions in the 1450-1600 cm⁻¹ region.

The C-Br stretch would appear at a lower frequency, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

The aromatic ring C=C stretching vibrations around 1600 cm⁻¹ would be strong and sharp. chemicalbook.com

Symmetric stretching modes of the substituted benzene (B151609) ring would be more prominent than in the IR spectrum.

The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy | Expected Intensity |

|---|---|---|---|

| >3000 | Aromatic C-H Stretch | IR, Raman | Medium |

| 2500-3300 | Carboxylic Acid O-H Stretch | IR | Strong, Broad |

| 1700-1730 | Carbonyl C=O Stretch | IR | Strong |

| 1450-1600 | Aromatic C=C Stretch | IR, Raman | Medium-Strong |

| 1100-1300 | C-F Stretch | IR | Strong |

| <700 | C-Br Stretch | IR | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. This method can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state behavior of a compound.

Detailed Research Findings:

A thorough review of the scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, specific crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available for this compound.

However, were a suitable single crystal of this compound to be grown and analyzed, the resulting data would be presented in a format similar to the hypothetical data table below. This table illustrates the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₈H₅BrF₂O₂ |

| Formula Weight | 251.03 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 975.4 |

| Z | 4 |

In the absence of experimental data for the title compound, analysis of structurally related molecules can offer predictive insights. For instance, studies on other halogenated phenylacetic acid derivatives often reveal patterns of intermolecular hydrogen bonding involving the carboxylic acid groups, leading to the formation of dimers or catemeric chains in the solid state. The presence of the bromine and fluorine atoms would also be expected to influence the crystal packing through halogen bonding and other non-covalent interactions.

Chiroptical Spectroscopy for Chiral Derivatives

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the absolute configuration of enantiomers and for studying conformational changes in chiral molecules.

Since this compound is not chiral, it does not exhibit chiroptical properties. However, if a chiral center were introduced into the molecule, for example by substitution at the α-carbon of the acetic acid moiety, the resulting enantiomers could be distinguished and characterized using these techniques.

Detailed Research Findings:

No studies reporting the synthesis or chiroptical analysis of chiral derivatives of this compound were found in the reviewed literature. Therefore, no experimental chiroptical data for such derivatives can be presented.

To illustrate the application of these techniques, consider a hypothetical chiral derivative, (R)- and (S)-2-(5-Bromo-2,3-difluorophenyl)propanoic acid. The enantiomers of this compound would be expected to exhibit mirror-image CD and ORD spectra. The CD spectrum, which plots the difference in absorption of left and right circularly polarized light as a function of wavelength, would show positive and negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule. The sign of these Cotton effects can often be correlated with the absolute configuration of the stereocenter.

Hypothetical Chiroptical Data for a Chiral Derivative

| Technique | Parameter | Hypothetical (R)-enantiomer | Hypothetical (S)-enantiomer |

|---|---|---|---|

| Optical Rotation | [α]D²⁵ (c=1, CHCl₃) | +25.5° | -25.5° |

The data in this hypothetical table demonstrates how chiroptical spectroscopy would provide distinct fingerprints for each enantiomer, allowing for their unambiguous identification and the determination of their stereochemical purity.

Computational and Theoretical Chemistry Studies

Reaction Pathway Modeling and Energetics

Computational modeling of reaction pathways is crucial for understanding the mechanisms of chemical transformations. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the associated energy barriers, which govern the reaction rate.

The characterization of transition states and the calculation of reaction barriers are fundamental aspects of computational reaction modeling. These studies typically employ quantum mechanical methods such as Density Functional Theory (DFT) and ab initio calculations to determine the geometries and energies of the stationary points along a reaction coordinate.

For a molecule like 5-Bromo-2,3-difluorophenylacetic acid, a potential reaction of interest is decarboxylation. While specific studies on this compound are not available, research on related aryl carboxylic acids provides insight into the methodology. For instance, a DFT study on the Pd-mediated decarboxylation of aryl carboxylic acids revealed that the reaction is influenced by the electronic nature of the substituents on the aromatic ring. rsc.orgresearchgate.net Electron-donating groups were found to have a greater promoting effect on the decarboxylation process. rsc.orgresearchgate.net

Another relevant reaction is electrophilic aromatic substitution, such as bromination. Theoretical analysis of the electrophilic aromatic bromination of anisole, a substituted benzene (B151609) derivative, has been performed using ab initio calculations. nih.gov These calculations determined the energies of the transition states associated with the formation of different isomers, providing a basis for understanding the regioselectivity of the reaction. nih.gov

To illustrate the type of data generated in such studies, the following table presents hypothetical relative energies for the transition states of a generic reaction of a substituted phenylacetic acid.

| Transition State | Method | Relative Energy (kcal/mol) |

| TS1 (ortho-attack) | DFT/B3LYP | 25.4 |

| TS2 (meta-attack) | DFT/B3LYP | 30.1 |

| TS3 (para-attack) | DFT/B3LYP | 26.8 |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects in several ways, primarily through implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can provide a good approximation of the bulk solvent effects. For example, in a computational analysis of an SN2 reaction, the potential energy surface was shown to change significantly when solvent effects were included using a PCM model. researchgate.net

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. A study on SN2 versus E2 reactions demonstrated how microsolvation with a few explicit solvent molecules can significantly alter the reaction barriers. nih.gov

The choice of solvent can influence reaction outcomes by stabilizing or destabilizing reactants, transition states, and products to different extents. numberanalytics.com For instance, a computational study on the Kolbe–Schmitt reaction used DFT methods to investigate the effect of different solvents on the reaction mechanism. researchgate.net

The following table illustrates how the calculated reaction barrier for a hypothetical reaction could be affected by different solvent models.

| Solvent Model | Solvent | Calculated Reaction Barrier (kcal/mol) |

| Gas Phase | None | 35.2 |

| Implicit (PCM) | Water | 28.5 |

| Implicit (PCM) | Acetonitrile | 30.1 |

| Explicit (QM/MM) | Water | 27.9 |

Note: The data in this table is for illustrative purposes and does not represent actual calculations for this compound.

QSAR/QSPR Studies for Derivatized Analogs focused on chemical properties/reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the structural or property descriptors of a series of compounds with their biological activity or chemical properties, respectively. These models can be used to predict the properties and reactivity of new, unsynthesized analogs.

For derivatives of this compound, QSAR and QSPR studies could be employed to predict a range of properties, from reactivity in certain reactions to physicochemical properties like lipophilicity and solubility. The development of a QSAR/QSPR model typically involves calculating a variety of molecular descriptors, such as electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. nih.govtsijournals.com

For example, a QSAR study on amfenac, an anti-inflammatory drug with a phenylacetic acid scaffold, and its derivatives found a correlation between the π-electron density of the HOMO orbital and the anti-inflammatory activity. nih.gov Another study on the toxicity of benzene derivatives used molecular descriptors to develop a model for predicting their acute toxicity. researchgate.net

A hypothetical QSPR model for predicting the rate constant of a reaction for a series of substituted phenylacetic acid derivatives could take the form of a linear equation:

log(k) = c₀ + c₁σ + c₂E_s + c₃π

where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett electronic parameter of a substituent.

E_s is the Taft steric parameter.

π is the Hansch hydrophobicity parameter.

c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis.

The following table provides an example of the type of data that would be used to generate such a model for a series of derivatized analogs.

| Derivative | log(k) | σ | E_s | π |

| Analog 1 | -2.5 | 0.23 | -0.07 | 0.56 |

| Analog 2 | -3.1 | 0.78 | -1.13 | 1.02 |

| Analog 3 | -1.9 | -0.17 | 0.00 | -0.01 |

| Analog 4 | -2.8 | 0.50 | -0.51 | 0.87 |

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for derivatives of this compound.

Derivatization and Analog Synthesis of 5 Bromo 2,3 Difluorophenylacetic Acid

Modification of the Carboxylic Acid Functionality

The carboxylic acid group is readily converted into other functional groups, providing a straightforward method for creating a library of derivatives with altered chemical and physical properties.

The transformation of the carboxyl group into esters, amides, and acid chlorides represents the most common derivatization pathway. Acid chlorides, in particular, serve as highly reactive intermediates for the synthesis of esters and amides. google.comchemicalbook.com

Acid Chlorides: The hydroxyl portion of the carboxylic acid can be substituted with a chloride atom using standard chlorinating agents. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent are effective for this transformation, yielding the highly reactive 5-Bromo-2,3-difluorophenylacetyl chloride. google.comchemicalbook.com This intermediate is typically used immediately in subsequent reactions without extensive purification.

Esters: Ester derivatives are commonly prepared through Fischer esterification. This method involves reacting 5-Bromo-2,3-difluorophenylacetic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, esters can be synthesized under milder conditions by reacting the corresponding acid chloride with an alcohol, often in the presence of a non-nucleophilic base like pyridine.

Amides: Amide derivatives are synthesized either directly from the carboxylic acid or via the acid chloride intermediate. Direct amidation involves coupling the carboxylic acid with a primary or secondary amine using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). A more common and often higher-yielding approach is the reaction of the pre-formed 5-Bromo-2,3-difluorophenylacetyl chloride with an appropriate amine.

| Derivative Type | Starting Material | Typical Reagents | Product |

|---|---|---|---|

| Acid Chloride | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 5-Bromo-2,3-difluorophenylacetyl chloride |

| Ester (Methyl Ester) | This compound | Methanol (CH₃OH), Sulfuric acid (H₂SO₄) | Methyl 5-bromo-2,3-difluorophenylacetate |

| Amide (Anilide) | 5-Bromo-2,3-difluorophenylacetyl chloride | Aniline (C₆H₅NH₂), Pyridine | N-phenyl-2-(5-bromo-2,3-difluorophenyl)acetamide |

Anhydrides: Symmetrical anhydrides can be synthesized from this compound. A common method involves the reaction of the acid chloride derivative with the sodium salt of the parent carboxylic acid (sodium 5-bromo-2,3-difluorophenylacetate). This reaction results in the formation of 5-Bromo-2,3-difluorophenylacetic anhydride (B1165640) and sodium chloride as a byproduct.

Imides: The synthesis of imide derivatives typically requires a dicarboxylic acid precursor. However, analogs containing an imide moiety can be prepared. For instance, the carboxylic acid can be coupled to an amino acid, and subsequent cyclization reactions can lead to the formation of cyclic imide structures, such as succinimide (B58015) or phthalimide (B116566) derivatives, depending on the chosen reagents and reaction pathways.

| Derivative Type | Precursors | Typical Reagents | Product Example |

|---|---|---|---|

| Symmetrical Anhydride | 5-Bromo-2,3-difluorophenylacetyl chloride and Sodium 5-bromo-2,3-difluorophenylacetate | Inert solvent (e.g., THF) | 5-Bromo-2,3-difluorophenylacetic anhydride |

Functionalization of the Aromatic Ring

The presence of fluorine and bromine substituents on the phenyl ring dictates its reactivity and provides a handle for further diversification through aromatic substitution and cross-coupling reactions.

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the halogen and acetic acid substituents. However, reactions can proceed under forcing conditions. The directing effects of the existing groups determine the position of new substituents. The fluorine and bromine atoms are ortho, para-directors, while the acetic acid group is a meta-director. The cumulative effect of the substituents at positions 2, 3, and 5 strongly directs incoming electrophiles to the C4 and C6 positions. byjus.comlumenlearning.com

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group, likely yielding a mixture of 4-nitro and 6-nitro derivatives.

Halogenation: Further halogenation, for example with Br₂ in the presence of a Lewis acid catalyst like FeBr₃, would introduce another bromine atom at the C4 or C6 position. wikipedia.orglibretexts.org

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Bromo-2,3-difluoro-4-nitrophenylacetic acid and 5-Bromo-2,3-difluoro-6-nitrophenylacetic acid |

| Bromination | Br₂, FeBr₃ | 4,5-Dibromo-2,3-difluorophenylacetic acid and 5,6-Dibromo-2,3-difluorophenylacetic acid |

The carbon-bromine bond at the C5 position is an excellent site for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (e.g., an arylboronic acid). This allows for the introduction of a wide variety of aryl or vinyl groups at the C5 position, leading to the synthesis of biaryl compounds. libretexts.orgnih.govdoaj.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper(I), to form a new carbon-carbon triple bond. This is useful for synthesizing phenylacetylene (B144264) derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This provides access to a range of N-aryl derivatives.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-2,3-difluorophenylacetic acid |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Alkynyl)-2,3-difluorophenylacetic acid |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaO t-Bu | 5-(Amino)-2,3-difluorophenylacetic acid |

Polyhalogenated analogs of this compound can be synthesized by introducing additional halogen atoms onto either the aromatic ring or the acetic acid side chain.

Aromatic Polyhalogenation: As mentioned in section 6.2.1, electrophilic halogenation can introduce additional halogen atoms at the vacant C4 and C6 positions of the aromatic ring. Using an excess of the halogenating reagent can lead to the formation of a 4,5,6-trihalogenated derivative. google.com

Side-Chain Halogenation: The α-carbon of the acetic acid moiety can also be halogenated. For instance, the Hell-Volhard-Zelinsky reaction can be used to introduce a bromine atom at the α-position by treating the carboxylic acid with Br₂ and a catalytic amount of phosphorus tribromide (PBr₃).

| Halogenation Site | Reaction | Typical Reagents | Product Example |

|---|---|---|---|

| Aromatic Ring (C4) | Electrophilic Bromination | Br₂, FeBr₃ | 4,5-Dibromo-2,3-difluorophenylacetic acid |

| Side Chain (α-carbon) | Hell-Volhard-Zelinsky | 1. Br₂, PBr₃ (cat.) 2. H₂O | 2-Bromo-2-(5-bromo-2,3-difluorophenyl)acetic acid |

Side-Chain Modifications

The acetic acid side-chain of this compound offers a reactive site for various chemical transformations, enabling the synthesis of a diverse range of derivatives. Modifications to this side-chain, particularly at the alpha-carbon and through chain extension, can significantly influence the molecule's physicochemical properties and biological activity.

Alpha-Carbon Functionalization

The alpha-carbon of this compound is amenable to the introduction of various functional groups. These modifications can lead to the creation of novel compounds with potentially enhanced biological profiles or altered chemical characteristics. Key functionalization strategies include alkylation and amination.

Direct alkylation at the alpha-position of arylacetic acids can be achieved with high enantioselectivity through the use of chiral lithium amides. nih.gov This method circumvents the need for traditional chiral auxiliaries. The process involves the formation of an enediolate intermediate, which then reacts with an alkylating agent. For this compound, this approach would allow for the introduction of various alkyl groups, leading to a range of α-substituted derivatives. The reaction is typically performed in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperatures. nih.gov

The general scheme for the α-alkylation of this compound is as follows:

Deprotonation of the carboxylic acid and the α-carbon with a chiral lithium amide base to form a chiral enediolate.

Reaction of the enediolate with an alkyl halide (e.g., methyl iodide, ethyl bromide) to introduce the alkyl group at the alpha-position.

A variety of alkylating agents can be employed, including activated electrophiles like benzyl (B1604629) bromide and functionalized alkyl halides, allowing for the synthesis of a diverse library of compounds. nih.gov

| Starting Material | Reagents | Potential Product |

| This compound | 1. Chiral Lithium Amide, THF2. Methyl Iodide | 2-(5-Bromo-2,3-difluorophenyl)propanoic acid |

| This compound | 1. Chiral Lithium Amide, THF2. Ethyl Bromide | 2-(5-Bromo-2,3-difluorophenyl)butanoic acid |

| This compound | 1. Chiral Lithium Amide, THF2. Benzyl Bromide | 2-(5-Bromo-2,3-difluorophenyl)-3-phenylpropanoic acid |

This table illustrates potential products based on established alkylation methodologies.

The introduction of an amino group at the alpha-position of carboxylic acids can be accomplished through boron-catalyzed α-amination. organic-chemistry.org This method utilizes catalytically generated boron enolates that react with an electrophilic aminating reagent, such as diisopropylazodicarboxylate (B7806520) (DIAD). organic-chemistry.org This reaction is applicable to various phenylacetic acid derivatives, suggesting its potential for the amination of this compound to produce novel α-amino acid derivatives.

The proposed reaction pathway involves:

Formation of a boron enolate from this compound using a boron catalyst.

Reaction of the boron enolate with an aminating reagent like DIAD to introduce the amino group at the α-carbon.

This direct amination strategy provides a route to synthesize unnatural α-amino acids, which are of significant interest in medicinal chemistry. prismbiolab.com

| Starting Material | Reagents | Potential Product |

| This compound | Boron Catalyst (e.g., (AcO)₄B₂O), DIAD | 2-Amino-2-(5-bromo-2,3-difluorophenyl)acetic acid derivative |

This table presents a potential product based on boron-catalyzed amination methods.

Homologation and Chain Extension

Extending the length of the acetic acid side-chain can lead to the synthesis of β-aryl and higher homologous carboxylic acids. These modifications can impact the molecule's flexibility and interaction with biological targets.

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids. ucla.edunrochemistry.comorganic-chemistry.orgwikipedia.org This multi-step process converts a carboxylic acid into its next higher homolog. Applied to this compound, this synthesis would yield 3-(5-Bromo-2,3-difluorophenyl)propanoic acid.

The sequence of reactions for the Arndt-Eistert homologation is as follows:

Conversion of this compound to its corresponding acid chloride, typically using thionyl chloride (SOCl₂).

Reaction of the acid chloride with diazomethane (B1218177) (CH₂N₂) to form a diazoketone intermediate.

Wolff rearrangement of the diazoketone, catalyzed by a metal catalyst (e.g., silver oxide, Ag₂O), to generate a ketene (B1206846).

Reaction of the ketene with water to produce the homologated carboxylic acid. organic-chemistry.org

| Intermediate | Description |

| 5-Bromo-2,3-difluorophenylacetyl chloride | Formed by reacting the starting acid with thionyl chloride. |

| 1-Diazo-3-(5-bromo-2,3-difluorophenyl)propan-2-one | The key diazoketone intermediate formed from the acid chloride and diazomethane. |

| (5-Bromo-2,3-difluorophenyl)methylketene | Generated via Wolff rearrangement of the diazoketone. |

| Final Product | Description |

| 3-(5-Bromo-2,3-difluorophenyl)propanoic acid | The one-carbon homologated product. |

This table outlines the key intermediates and the final product of the Arndt-Eistert homologation of this compound.

Beyond single-carbon homologation, other synthetic strategies can be employed to generate β-aryl propionic acid derivatives. While direct extension methods can be complex, multi-step syntheses are feasible. For instance, processes involving the Heck coupling of an aryl bromide with an acrylate (B77674) followed by reduction and hydrolysis can yield the desired propionic acid. A flexible two-step, one-pot procedure has been developed for the synthesis of 2-aryl propionic acids from aryl bromides and ethylene, followed by hydroxycarbonylation. mdpi.com

Alternatively, a Grignard-based approach could be envisioned. The ester of this compound could potentially be reduced to the corresponding alcohol, converted to a halide, and then used in a malonic ester synthesis to extend the carbon chain by two atoms, followed by hydrolysis and decarboxylation to yield the butanoic acid derivative.

These chain extension strategies open avenues to a wider range of analogs with varying side-chain lengths, providing a basis for further exploration of structure-activity relationships.

Applications of 5 Bromo 2,3 Difluorophenylacetic Acid in Chemical Synthesis and Materials Science Research

Precursor for Advanced Organic Materials

The specific arrangement of functional groups in 5-bromo-2,3-difluorophenylacetic acid allows for its use in the development of novel organic materials with tailored properties. The presence of the carboxylic acid group allows for esterification and amidation reactions, while the bromo- and fluoro-substituents influence the electronic properties and intermolecular interactions of the resulting materials.

Monomers for Polymer Synthesis

While specific examples of polymers derived directly from this compound are not extensively documented in publicly available research, its structural motifs are relevant to the synthesis of fluorinated polymers. Fluorinated monomers are crucial in creating polymers with low surface energy, high thermal stability, and chemical resistance. The phenylacetic acid moiety can be chemically modified to introduce polymerizable groups, allowing for its incorporation into polymer chains.

Building Blocks for Liquid Crystals or Optoelectronic Materials

Fluorinated compounds are of significant interest in the field of liquid crystal (LC) and optoelectronic materials. nih.gov The introduction of fluorine atoms into the molecular structure can favorably modify key properties such as birefringence, dielectric anisotropy, and viscosity. nih.gov this compound can serve as a precursor for the synthesis of liquid crystalline molecules. innospk.com For instance, the carboxylic acid group can be esterified with various core structures common in liquid crystal design. The difluorophenyl group contributes to the desired electronic properties and molecular geometry necessary for the formation of mesophases.

| Property | Influence of Fluorine Substitution |

| Birefringence | Can be tuned by the number and position of fluorine atoms. |

| Dielectric Anisotropy | Often increased, which is beneficial for display applications. |

| Viscosity | Can be lowered, leading to faster switching times. |

| UV Stability | Generally improved. |

Intermediates in the Synthesis of Complex Molecules

The reactivity of the functional groups in this compound makes it a useful intermediate in multi-step organic syntheses. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon bonds. The carboxylic acid group can be converted into other functional groups or used to link the molecule to other synthetic fragments.

Construction of Natural Product Cores in Synthetic Studies

While direct applications in the total synthesis of specific natural products are not widely reported, substituted phenylacetic acids are common structural motifs in various natural products and their analogs. The principles of diversity-oriented synthesis often employ versatile building blocks to create libraries of compounds for biological screening. mdpi.com The unique substitution pattern of this compound makes it a candidate for such synthetic strategies, allowing for the introduction of a difluorinated phenyl ring into more complex molecular scaffolds.

Preparation of Chemical Probes for Academic Research

Chemical probes are indispensable tools in chemical biology for the investigation of biological systems. The synthesis of these probes often involves the strategic incorporation of specific chemical moieties that can interact with biological targets and report on these interactions. Halogenated compounds, such as this compound, can be valuable precursors in the synthesis of such probes due to the unique properties conferred by the halogen atoms, including their influence on lipophilicity and their potential for serving as handles for further chemical modification.

However, a thorough search of academic and patent literature did not yield any specific examples of chemical probes that have been synthesized using this compound as a starting material or key intermediate. While general methods for the synthesis of chemical probes from various fluorinated and brominated organic molecules are well-established, the application of this particular compound for this purpose has not been described.

Catalyst Development and Screening

The development of novel catalysts is a cornerstone of modern chemical synthesis, enabling the efficient and selective production of a wide array of chemical compounds. The structural framework of a catalyst is critical to its activity and selectivity.

Incorporation into Chiral Catalysts or Ligands

Chiral catalysts and ligands are of paramount importance in asymmetric synthesis, where the selective formation of one enantiomer of a chiral molecule is desired. The rigid, well-defined structure of substituted aromatic rings can be advantageous in the design of chiral ligands. The presence of bromine and fluorine atoms on the phenyl ring of this compound could, in principle, be exploited to create a chiral environment around a metal center in a catalyst.

Despite these theoretical considerations, a comprehensive review of the literature found no published research on the incorporation of this compound into chiral catalysts or ligands. The synthesis and application of chiral ligands derived from this specific compound remain an unexplored area of research.

Role in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by judicious selection of the organic linker. Carboxylic acids are a common class of linkers used in MOF synthesis.

The carboxylic acid functionality of this compound makes it a potential candidate for use as a linker in the synthesis of novel MOFs. The bromo and fluoro substituents on the phenyl ring could introduce specific functionalities into the pores of the resulting MOF, potentially leading to interesting properties for applications such as gas storage, separation, or catalysis.

Nevertheless, an exhaustive search of the relevant scientific databases did not uncover any reports of MOFs that have been synthesized using this compound as an organic linker. The potential of this compound in the field of MOF chemistry has yet to be realized in published research.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions

Direct and extensive research specifically targeting 5-Bromo-2,3-difluorophenylacetic acid is not widely available in the public domain. However, by examining the broader context of substituted phenylacetic acids, several key contributions and potential findings can be inferred. The presence of the bromine atom offers a versatile handle for synthetic transformations, particularly in cross-coupling reactions, which are fundamental in the construction of complex organic molecules. Brominated compounds are frequently utilized as indispensable catalysts in pharmaceutical manufacturing, enhancing reaction rates and efficiency. bsef.comascensusspecialties.com

The difluoro substitution pattern on the aromatic ring is known to significantly influence the electronic properties of the molecule. Fluorine's high electronegativity can impact the acidity of the carboxylic acid group and modulate the lipophilicity of the compound, which are critical parameters in the design of bioactive molecules. ossila.com The introduction of fluorine can also enhance the metabolic stability and binding affinity of drug candidates to their target proteins.

While specific applications for this compound have not been detailed, its structural motifs are present in compounds with demonstrated utility. For instance, various substituted phenylacetic acids are precursors to non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and other pharmaceuticals. wikipedia.orgyoutube.com Furthermore, fluorinated aromatic compounds are integral to the development of liquid crystals and other advanced materials.

Identification of Remaining Challenges and Unexplored Avenues

The most significant challenge concerning this compound is the pronounced lack of dedicated research. This information gap encompasses its fundamental physicochemical properties, established synthetic routes, and demonstrated applications. The synthesis of this specific isomer may present regioselectivity challenges, requiring carefully designed synthetic strategies to achieve the desired substitution pattern without the formation of other isomers.